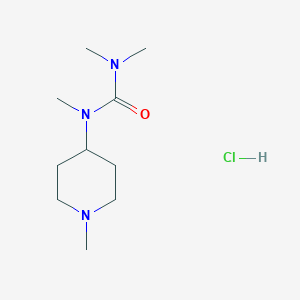
1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride” is also known as “3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride”. It has a molecular weight of 221.73 and its IUPAC name is 1,1-dimethyl-3-(1-methylpiperidin-4-yl)urea hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19N3O.ClH/c1-11(2)9(13)10-8-4-6-12(3)7-5-8;/h8H,4-7H2,1-3H3,(H,10,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.73 . It is typically stored at room temperature and is available in powder form .科学的研究の応用
Metabolism in Research for Modulating Inflammation and Other Conditions
1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) is a potent inhibitor of soluble epoxide hydrolase (sEH), significantly used in research for its effects on inflammation, hypertension, neuropathic pain, and neurodegeneration. This compound, related to the chemical family of 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride, undergoes metabolism resulting in four identified metabolites (M1–M4) with variations in their formation across species. These metabolites are potent inhibitors of human sEH, though less potent than TPPU, indicating the compound's utility in translational research and potential clinical applications (De-bin Wan et al., 2019).
Hydrophilicity and Hydrophobicity
Research into the hydrophilicity and hydrophobicity of molecules related to 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride, such as tetramethyl urea, has shown that methyl groups attached to an N atom enhance hydrophilicity rather than promoting hydrophobicity. This understanding contributes to the broader comprehension of molecular interactions, crucial for the development of pharmaceuticals and other chemical applications (Y. Koga et al., 2011).
Urea-Formaldehyde Resin Synthesis
Urea-formaldehyde resins, where 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride might find relevance, are significant in the chemical industry. Detailed NMR spectroscopic studies have provided insights into the complex reaction network of their synthesis, highlighting the role of methylol urea and its derivatives. Such research is foundational for innovations in polymer chemistry and materials science (O. Steinhof et al., 2014).
Inhibition of Soluble Epoxide Hydrolase and Pain Management
The synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, closely related to 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride, has led to significant advancements in understanding their structure-activity relationships as inhibitors of soluble epoxide hydrolase. These inhibitors have shown promise in reducing inflammatory pain, indicating potential therapeutic applications (T. Rose et al., 2010).
Anion Tuning of Gelation Properties
Research into hydrogel formation by compounds similar to 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, has revealed the importance of anion identity in determining gel morphology and rheology. This work offers insights into designing materials with tunable physical properties for various applications (G. Lloyd & J. Steed, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
1,1,3-trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-11(2)10(14)13(4)9-5-7-12(3)8-6-9;/h9H,5-8H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHSBZNUKTZIMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

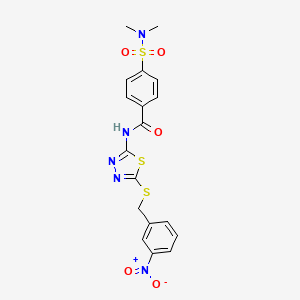
![Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2397984.png)

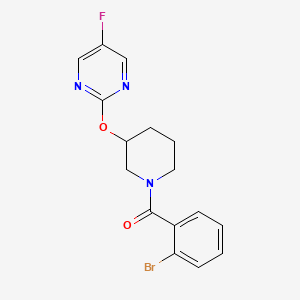
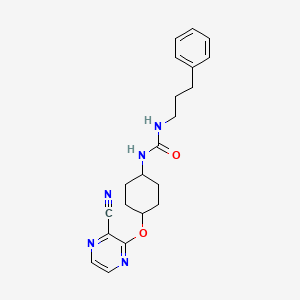
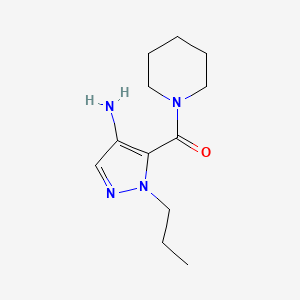
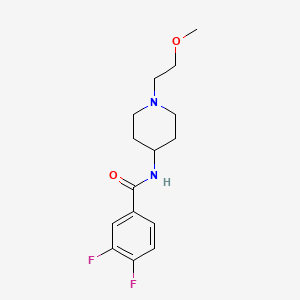
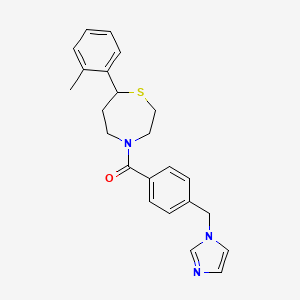
![N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2397995.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397998.png)
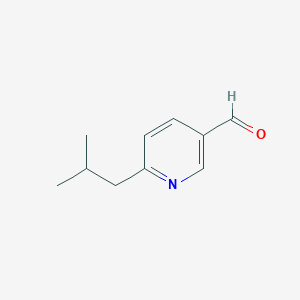
![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)
